molecular formula C9H15N5O B11509971 Guanidine, 1-(4,6-dimethylpyrimidine-2-yl)-3-ethoxy-

Guanidine, 1-(4,6-dimethylpyrimidine-2-yl)-3-ethoxy-

Cat. No.: B11509971
M. Wt: 209.25 g/mol
InChI Key: ODZBOLRHSBIJGF-UHFFFAOYSA-N
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Description

(E)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-ETHOXYGUANIDINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an ethoxyguanidine moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-ETHOXYGUANIDINE typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with ethoxycarbonyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (E)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-ETHOXYGUANIDINE can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-ETHOXYGUANIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvent; room temperature to reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions; room temperature to reflux.

    Substitution: Halogens, nucleophiles; organic solvent; room temperature to reflux.

Major Products

The major products formed from these reactions include oxo derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-ETHOXYGUANIDINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-ETHOXYGUANIDINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of DNA polymerase, thereby preventing DNA replication and cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(4,6-dimethylpyrimidin-2-yl)oxyamine
  • 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidenehydrazine
  • 2-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione

Uniqueness

(E)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-ETHOXYGUANIDINE is unique due to its specific substitution pattern and the presence of the ethoxyguanidine moiety. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds.

Properties

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-ethoxyguanidine

InChI

InChI=1S/C9H15N5O/c1-4-15-14-8(10)13-9-11-6(2)5-7(3)12-9/h5H,4H2,1-3H3,(H3,10,11,12,13,14)

InChI Key

ODZBOLRHSBIJGF-UHFFFAOYSA-N

Isomeric SMILES

CCON/C(=N/C1=NC(=CC(=N1)C)C)/N

Canonical SMILES

CCONC(=NC1=NC(=CC(=N1)C)C)N

Origin of Product

United States

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